(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride
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Overview
Description
(1R,5S)-2-Azabicyclo[310]hexane hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopropylamines and cyclopropenes in a (3 + 2) annulation reaction, often catalyzed by photoredox catalysts and blue LED irradiation . This method allows for the formation of the bicyclic structure with high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes the use of robust catalysts and optimized reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-(+)-(Napthalen-2-yl)-3-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but includes a naphthalene moiety, which imparts different chemical and biological properties.
tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: Another related compound with a tert-butyl group and an aminomethyl substituent, used in various chemical syntheses.
(1R,5S)-Bicyclo[3.1.0]hexan-2-ol: A structurally similar compound with a hydroxyl group, used in different chemical applications.
Uniqueness
(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This configuration imparts distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C5H10ClN |
---|---|
Molecular Weight |
119.59 g/mol |
IUPAC Name |
(1R,5S)-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-2-6-5-3-4(1)5;/h4-6H,1-3H2;1H/t4-,5+;/m0./s1 |
InChI Key |
GVKIWNRVZPBLKT-UYXJWNHNSA-N |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1C2.Cl |
Canonical SMILES |
C1CNC2C1C2.Cl |
Origin of Product |
United States |
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